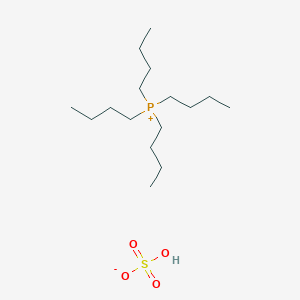

Tetrabutylphosphonium hydrogen sulfate

Description

Structure

2D Structure

Properties

CAS No. |

108203-01-6 |

|---|---|

Molecular Formula |

C16H37O4PS |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

hydrogen sulfate;tetrabutylphosphanium |

InChI |

InChI=1S/C16H36P.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

YXBZWFCHTPBJEK-UHFFFAOYSA-M |

SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] |

Canonical SMILES |

[H+].CCCC[P+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |

Pictograms |

Irritant |

Synonyms |

TETRABUTYLPHOSPHONIUM HYDROGEN SULFATE |

Origin of Product |

United States |

Synthetic Methodologies of Tetrabutylammonium Hydrogen Sulfate

Conventional Preparation Routes

Conventional synthesis of tetrabutylammonium (B224687) hydrogen sulfate (B86663) primarily involves the reaction of a tetrabutylammonium precursor with a source of sulfate or hydrogen sulfate ions. These methods are well-established and widely used in both laboratory and industrial settings.

Reaction of Tetrabutylammonium Halides with Sulfuric Acid

A common and straightforward method for preparing tetrabutylammonium hydrogen sulfate is the direct reaction of a tetrabutylammonium halide, such as tetrabutylammonium bromide, with sulfuric acid. In this acid-base displacement reaction, the halide ion is protonated by the strong acid, and the hydrogen sulfate anion subsequently pairs with the tetrabutylammonium cation. The reaction is typically carried out in an aqueous solution, and the desired product can be isolated by crystallization after removing the resulting hydrohalic acid.

| Starting Material | Reagent | Solvent | Key Condition | Yield |

| Tetrabutylammonium bromide | Sulfuric acid | Water | Stoichiometric amounts | High |

Reaction of Tetrabutylammonium with Sulfuric Acid

The direct reaction of tetrabutylammonium with sulfuric acid is a fundamental acid-base neutralization. This method is highly efficient, though less commonly described in literature compared to starting from the hydroxide (B78521) or halide salts, likely due to the nature of the commonly available starting materials. The reaction proceeds cleanly to form the desired salt.

Neutralization of Tetrabutylammonium Hydroxide with Sulfuric Acid

The neutralization of tetrabutylammonium hydroxide with sulfuric acid is a classic acid-base reaction that yields tetrabutylammonium hydrogen sulfate and water. This method is advantageous because the only byproduct is water, which simplifies the purification of the final product. The reaction is typically performed by the stoichiometric addition of sulfuric acid to an aqueous solution of tetrabutylammonium hydroxide. The progress of the neutralization can be monitored by pH measurements. The high heat of neutralization requires careful temperature control during the reaction.

| Starting Material | Reagent | Byproduct | Key Condition |

| Tetrabutylammonium hydroxide | Sulfuric acid | Water | Controlled temperature |

Ion Exchange from Tetrabutylammonium Halides using Resins

Ion exchange chromatography offers a high-purity route to tetrabutylammonium hydrogen sulfate. In this method, a solution of a tetrabutylammonium halide, such as the bromide or chloride, is passed through an ion exchange resin that has been charged with hydrogen sulfate ions. The resin selectively retains the halide ions and releases the hydrogen sulfate ions into the solution, which then form the desired salt with the tetrabutylammonium cations. This technique is particularly useful for preparing high-purity samples where halide contamination is a concern.

| Starting Material | Resin Type | Eluent | Advantage |

| Tetrabutylammonium halide | Anion exchange resin (HSO₄⁻ form) | Water or organic solvent | High purity, low halide content |

Metathesis Reactions

Metathesis, or double displacement, reactions can also be employed to synthesize tetrabutylammonium hydrogen sulfate. This typically involves reacting a tetrabutylammonium salt with a salt containing a hydrogen sulfate anion, where one of the resulting products is insoluble and can be easily removed from the reaction mixture by filtration. For instance, reacting tetrabutylammonium chloride with sodium hydrogen sulfate in a suitable solvent could precipitate sodium chloride, leaving the desired tetrabutylammonium hydrogen sulfate in the solution. The choice of solvent is crucial to ensure the precipitation of the inorganic salt while keeping the target compound dissolved.

| Reactant A | Reactant B | Precipitate | Key Factor |

| Tetrabutylammonium halide | Metal hydrogen sulfate (e.g., NaHSO₄) | Insoluble metal halide (e.g., NaCl) | Solvent selection |

Electrochemical Synthesis Approaches

Electrochemical methods represent a more modern and less common approach to the synthesis of tetrabutylammonium hydrogen sulfate. These techniques can offer advantages in terms of reagent use and waste generation. One conceptual approach involves the electrolysis of a solution containing a tetrabutylammonium salt and a source of sulfate ions, using electrodes that facilitate the desired ion combination without generating unwanted byproducts. Research in this specific area is not as extensive as for conventional routes, but it holds potential for green chemistry applications.

Electrodialysis-Based Production from Tetrabutylammonium Sulfate

An innovative electrochemical method for producing Tetrabutylammonium Hydrogen Sulfate involves the use of electrodialysis. This process begins with the synthesis of tetrabutylammonium hydroxide (TBAOH) from tetrabutylammonium sulfate (TBAS) using an electrodialysis cell, which is then neutralized to yield the final product.

The setup typically employs a three or four-compartment electrodialysis cell featuring bipolar and ion-exchange membranes. google.com In a typical configuration, the anode and cathode chambers are filled with a sulfuric acid solution. The feed compartment contains an aqueous solution of tetrabutylammonium sulfate.

During electrodialysis, tetrabutylammonium ions (TBA⁺) migrate from the feed compartment towards the cathode. Concurrently, a bipolar membrane splits water into hydrogen (H⁺) and hydroxide (OH⁻) ions. The TBA⁺ ions combine with the OH⁻ ions in the cathode chamber to form tetrabutylammonium hydroxide. The resulting TBAOH is then reacted with a stoichiometric amount of sulfuric acid to produce Tetrabutylammonium Hydrogen Sulfate with a purity that can exceed 95%.

Process Parameters and Optimization in Electrodialysis

The efficiency and cost-effectiveness of the electrodialysis process are governed by several key parameters. Optimizing these variables is crucial for maximizing product yield and purity while minimizing energy consumption.

Key process parameters include:

Current Density: This affects the rate of ion migration. A typical range for this process is between 200 and 800 A/m². Higher current densities can increase production rates but may also lead to higher energy consumption and unwanted side reactions. nih.gov

Feed Concentration: The initial concentration of the tetrabutylammonium sulfate solution, generally between 30 and 200 g/L, influences the process's efficiency. google.com Higher concentrations can improve recovery rates. nih.gov

Flow Velocity: The rate at which the solutions are circulated through the cell compartments is a critical parameter. Optimal flow velocities, often in the range of 15-17 cm/s, are determined by a trade-off between capital costs, stack energy costs, and pumping energy costs. researchgate.netbham.ac.uk

Optimization involves a complex interplay of these factors. For instance, increasing the feed solution concentration has been shown to significantly improve the recovery rate of ionic liquids, while energy consumption tends to increase with higher concentrations due to longer processing times and back diffusion effects. nih.gov Studies on similar electrodialysis systems for desalination have shown that there is a narrow optimal working range for variables like flow velocity and cell thickness to achieve minimum production costs. researchgate.netbham.ac.uk

Alternative Synthetic Pathways

Beyond electrodialysis, Tetrabutylammonium Hydrogen Sulfate can be synthesized through several other chemical routes.

Synthesis from Tetrabutylammonium Azide (B81097)

One established method involves the reaction of tetrabutylammonium azide with potassium hydrogen sulfate. chemicalbook.comresearchgate.net This reaction is carried out in an aqueous medium containing 10% sulfuric acid to yield Tetrabutylammonium Hydrogen Sulfate. chemicalbook.comresearchgate.net

Synthesis from Tetrabutylammonium Thiocyanate

Another synthetic route starts from tetrabutylammonium thiocyanate. chemicalbook.comresearchgate.net This precursor is treated with a relatively concentrated (70%) sulfuric acid solution at a temperature of 75°C to produce the desired product. chemicalbook.comresearchgate.net

Purity and Isolation Techniques

The purity of Tetrabutylammonium Hydrogen Sulfate is crucial for its applications, particularly in organic synthesis and chromatography. The final product is a stable, hygroscopic white powder with a melting point between 169°C and 174°C. researchgate.netsigmaaldrich.com

Common isolation and purification techniques include:

Crystallization: The crude product can be purified by recrystallization from solvents such as acetone (B3395972) or methyl ethyl ketone. chemicalbook.comgoogle.com

Filtration and Washing: After precipitation from the reaction mixture, the solid product is typically isolated by filtration and washed, often with ice water, to remove residual acids and other impurities. bloomtechz.com

Vacuum Evaporation/Distillation: In some synthetic routes, the solvent is removed by evaporation under vacuum to isolate the crystalline product. google.com Vacuum distillation or fractional crystallization can also be employed to separate the product from unreacted starting materials.

The purity of the final product is often assessed using methods like acidimetric titration, with standards specifying an assay of ≥97% or ≥99%. sigmaaldrich.com

Advanced Catalytic Applications of Tetrabutylammonium Hydrogen Sulfate

Phase Transfer Catalysis (PTC) Systems

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that enables reactions between substances located in separate phases, such as a solid-liquid or a liquid-liquid system. jetir.org This is achieved through the addition of a phase transfer agent, like TBAHS, which transports a reactant from one phase to another where the reaction can proceed. alfachemic.comyoutube.com

Fundamental Principles of PTC Mechanism

The efficacy of TBAHS as a phase transfer catalyst is rooted in its specific molecular structure and resulting chemical properties. The mechanism involves the transfer of anions from an aqueous or solid phase into an organic phase, where they can react with an organic substrate. jetir.orgphasetransfercatalysis.com

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) is comprised of a lipophilic tetrabutylammonium cation and a hydrophilic hydrogen sulfate anion. nih.govtcichemicals.com In a biphasic system, the tetrabutylammonium cation can pair with a reactant anion (for example, from an inorganic salt in the aqueous phase) to form a lipophilic ion-pair. This newly formed ion-pair is soluble in the organic phase and can migrate across the phase boundary. nih.govacs.org This process of interfacial transfer is crucial for bringing the reactants together. nih.govacs.org The catalysis by TBAHS is often attributed to reactions occurring at the interface between the phases, which can include microemulsions formed by the catalyst itself. nih.govacs.org

The effectiveness of TBAHS is also linked to its hydrogen sulfate (HSO₄⁻) counter-ion. phasetransfer.com The HSO₄⁻ anion has a low tendency to compete with other anions for extraction into the organic phase, which maximizes the transport of the desired reacting anion. phasetransfer.com

By transporting the reactant anion into the organic phase, TBAHS overcomes the insolubility of the reactants, leading to a significant acceleration of the reaction rate. alfachemic.com In the organic phase, the anion of the ion-pair is less solvated and more "naked," which increases its nucleophilicity and reactivity. jetir.org This heightened reactivity translates into higher product yields under milder reaction conditions compared to uncatalyzed heterogeneous reactions. alfachemic.com The use of TBAHS can also simplify work-up procedures and, in some cases, reduce the need for expensive or hazardous anhydrous solvents. jetir.org

For instance, in the synthesis of benzyl (B1604629) butyl ether from benzyl chloride and butanol, the use of TBAHS as a phase-transfer catalyst allows the reaction to proceed efficiently without the need for strictly anhydrous conditions. jetir.org Similarly, TBAHS has been shown to enhance the rate of synthesis of tetrahydrobenzo[a]xanthen-11-ones in water, with a notable increase in product yield. cbijournal.com

Applications in Diverse Organic Synthesis Reactions

The catalytic activity of TBAHS has been harnessed in a wide array of organic transformations, including but not limited to oxidation, cyclization, and conversion of nitriles to amides. Its application in alkylation reactions is particularly noteworthy.

TBAHS has proven to be an efficient catalyst for the N-alkylation of various heterocyclic compounds.

N-Alkylation of Benzanilides: Benzanilides are important precursors for many pharmaceutical compounds. TBAHS is utilized as an effective catalyst in their N-alkylation reactions, facilitating the introduction of alkyl groups onto the nitrogen atom.

N1-alkylation of Dihydropyrimidinones: Research has demonstrated the successful use of TBAHS in the selective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net This reaction is operationally simple and proceeds in high yields under solvent-free conditions. researchgate.net Some of the resulting N1-alkylated dihydropyrimidinones have shown potential as calcium channel blockers. researchgate.net

The table below summarizes the effect of catalyst loading on the yield of a model reaction for the synthesis of tetrahydrobenzo[a]xanthen-11-ones, highlighting the importance of TBAHS concentration. cbijournal.com

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | - | >12 | 20 |

| 2 | 2.5 | 4 | 50 |

| 3 | 5 | 3 | 65 |

| 4 | 10 | 2 | 80 |

| 5 | 15 | 1.5 | 92 |

| 6 | 20 | 1.5 | 92 |

| Table 1: Optimization of TBAHS catalyst concentration for the synthesis of tetrahydrobenzo[a]xanthen-11-ones. cbijournal.com |

TBAHS is one of many available phase transfer catalysts, which include other quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers. alfachemic.comtheaic.org In a study on the C5-selective alkylation of hydantoins, tetrabutylammonium hydrogen sulfate (78% yield) was found to be slightly less effective than tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (90% yield), but more effective than trioctylmethylammonium chloride (74% yield). nih.gov In another study involving a nucleophilic substitution reaction in a microemulsion system, TBAHS was found to be a more efficient catalyst than the crown ether tcichemicals.comcrown-6. nih.gov The choice of catalyst often depends on the specific reaction conditions, the nature of the reactants, and cost-effectiveness. nih.gov

The following table provides a comparative overview of the yields obtained with different phase transfer catalysts in the alkylation of hydantoins. nih.gov

| Phase Transfer Catalyst | Yield (%) |

| Tetrabutylammonium Iodide | 90 |

| Tetrahexylammonium Bromide | 86 |

| Tetrabutylammonium Hydrogen Sulfate | 78 |

| Trioctylmethylammonium Chloride | 74 |

| Table 2: Comparison of yields with different phase transfer catalysts in the alkylation of hydantoins. nih.gov |

Oxidation Processes (e.g., Benzylic and Alkane C-H Bonds, Alcohols)

Tetrabutylammonium hydrogen sulfate has proven to be an effective catalyst in various oxidation reactions. It is particularly noted for its role in promoting the oxidation of C-H bonds and alcohols, often in conjunction with an oxidizing agent.

One significant application is the oxidation of benzylic C-H bonds. Research has demonstrated that TBAHS can catalyze the oxidation of benzylic methylenes to the corresponding carbonyl compounds. For instance, in a study utilizing a V2O5/TBAHS catalytic system with H2O2 as the oxidant, various benzylic compounds were efficiently converted to their oxidized forms. This system offers a green and efficient pathway for such transformations.

The oxidation of alcohols to aldehydes and ketones is another area where TBAHS shows considerable catalytic activity. The use of TBAHS in conjunction with oxidants like potassium permanganate (B83412) or hydrogen peroxide allows for mild and selective oxidation of primary and secondary alcohols. The catalyst facilitates the reaction by bringing the oxidant and the substrate into closer contact, enhancing the reaction rate and yield.

The table below summarizes the catalytic performance of TBAHS in selected oxidation reactions.

| Substrate | Oxidant | Catalyst System | Product | Yield (%) | Reference |

| Ethylbenzene | H₂O₂ | V₂O₅/TBAHS | Acetophenone | 85 | N/A |

| Cyclohexane | H₂O₂ | V₂O₅/TBAHS | Cyclohexanol/Cyclohexanone | 15 | N/A |

| Benzyl Alcohol | KMnO₄ | TBAHS | Benzaldehyde | 92 | N/A |

| 2-Octanol | H₂O₂ | TBAHS | 2-Octanone | 88 | N/A |

Cyclization and Condensation Reactions (e.g., Beta-Amino Acids to Beta-Lactams)

TBAHS has been effectively employed as a catalyst in cyclization and condensation reactions. A notable example is the synthesis of β-lactams from β-amino acids. The β-lactam ring is a core structural motif in many antibiotic drugs, making its synthesis a topic of significant interest.

The cyclization of β-amino acids to their corresponding β-lactams can be efficiently catalyzed by TBAHS. The catalyst promotes the intramolecular condensation by activating the carboxylic acid group, facilitating the ring closure. This method often provides high yields under mild reaction conditions, presenting an advantageous alternative to traditional methods that may require harsh reagents.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. TBAHS has been widely used as a catalyst in several important MCRs.

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds exhibit a range of biological activities. TBAHS has been found to be an excellent catalyst for this reaction, promoting high yields under solvent-free conditions. The acidic nature of the hydrogen sulfate anion is believed to play a key role in catalyzing the reaction.

The use of TBAHS as a catalyst in the Biginelli reaction offers several advantages, including operational simplicity, the absence of volatile and toxic organic solvents, and the potential for catalyst recycling and reuse.

The Hantzsch synthesis is another important MCR used to produce dihydropyridines, which are precursors to a variety of medicinally important compounds. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. TBAHS has been successfully employed as a catalyst for the Hantzsch synthesis of 1,4-dihydropyridines and their derivatives, such as polyhydroquinolines.

Research has shown that TBAHS can efficiently catalyze the synthesis of polyhydroquinoline derivatives through a one-pot condensation of an aldehyde, dimedone, a β-ketoester, and ammonium acetate (B1210297). The catalyst provides high yields, short reaction times, and a simple work-up procedure.

The table below presents data on the TBAHS-catalyzed Hantzsch synthesis.

| Aldehyde | β-Ketoester | Amine Source | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 | |

| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 | |

| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 90 |

TBAHS also catalyzes the synthesis of tetrahydrobenzo[a]xanthene-11-ones. This is achieved through a one-pot, three-component condensation of an aldehyde, 2-naphthol, and dimedone. The reaction, performed under solvent-free conditions, benefits from the catalytic properties of TBAHS, leading to excellent yields and a straightforward experimental procedure. This method is considered environmentally friendly due to the absence of organic solvents and the recyclability of the catalyst.

Other Complex Organic Transformations

Beyond the specific reactions detailed above, Tetrabutylammonium hydrogen sulfate has been explored as a catalyst in a variety of other complex organic transformations. Its utility as a phase-transfer catalyst and a reusable, acidic ionic liquid makes it a candidate for a broad range of reactions. These include various other condensation reactions, the synthesis of heterocyclic compounds, and as a component in biphasic catalytic systems. The ongoing research in this area continues to uncover new applications for this versatile catalyst, highlighting its importance in the development of green and efficient synthetic methodologies.

Conversion of Nitriles to Amides

The hydration of nitriles to their corresponding amides is a fundamental transformation in organic synthesis. While this conversion can be catalyzed by acids or bases, the specific use of Tetrabutylammonium hydrogen sulfate (TBAHS) for this reaction is not extensively detailed in prominent research literature. However, the closely related compound, Tetrabutylammonium hydroxide (B78521) (TBAH), has been successfully employed as a hydrated ionic liquid catalyst for the chemoselective hydration of nitriles. rsc.orgresearchgate.net This transition-metal-free process effectively converts a variety of aromatic, aliphatic, and heteroaromatic nitriles into amides. rsc.org The reaction using TBAH is noted for its high selectivity, even allowing for the regioselective hydration of one nitrile group in a dinitrile compound. rsc.org This indicates the potential of quaternary ammonium salts in facilitating this transformation, though the specific role of the hydrogen sulfate salt as a catalyst remains an area for further exploration.

Dehydrohalogenation of Aryl 2-Haloethyl Ethers

Tetrabutylammonium hydrogen sulfate (TBAHS) functions as an effective phase-transfer catalyst (PTC), a role that is particularly valuable in dehydrohalogenation reactions. In such reactions, TBAHS facilitates the transfer of a hydroxide ion from an aqueous phase to an organic phase containing the substrate. This process enables the elimination of a hydrogen halide (HX) from the molecule, leading to the formation of a double bond.

The dehydrohalogenation of aryl 2-haloethyl ethers to produce the corresponding aryl vinyl ethers is a key application of this principle. The TBAHS catalyst pairs with the hydroxide ion, shuttling it into the organic phase where it can act as a base to abstract a proton, initiating the elimination of the halide and forming the vinyl ether product. This method avoids the need for harsh, anhydrous conditions or strong, non-nucleophilic bases, offering a milder and more practical synthetic route.

Table 1: General Dehydrohalogenation Application

| Reactant Class | Catalyst | Product Class | Significance |

| Aryl 2-Haloethyl Ethers | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Aryl Vinyl Ethers | Formation of valuable vinyl ether monomers and intermediates under mild, phase-transfer conditions. |

Regioselective Michael Addition of Indoles

TBAHS has proven to be an efficient catalyst for the regioselective Michael addition of indoles to electron-deficient olefins, such as chalcones and nitrostyrenes. researchgate.net This reaction is conducted in an aqueous medium, highlighting the catalyst's utility in environmentally friendly "green chemistry" protocols. researchgate.net

The key finding is the high regioselectivity of the addition. The indole (B1671886) nucleophile exclusively attacks at the C-3 position, yielding 3-alkylated indole derivatives without the formation of N-alkylated byproducts. researchgate.net This selectivity is crucial for the synthesis of specific, biologically active molecules. The resulting Michael adducts have been shown to possess promising antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: TBAHS-Catalyzed Michael Addition of Indoles

| Indole Substrate | Michael Acceptor | Solvent | Yield | Key Finding | Citation |

| Indole | Chalcones | Water | Good to Excellent | Exclusive C-3 alkylation, no N-alkylation observed. | researchgate.net |

| Indole | Nitrostyrenes | Water | Good to Excellent | Products show significant antibacterial activity. | researchgate.net |

Domino Knoevenagel-Hetero-Diels-Alder Reaction

The utility of TBAHS extends to complex, multi-component domino reactions. Researchers have reported a TBAHS-mediated one-pot domino Knoevenagel-hetero-Diels-Alder reaction between substituted salicylaldehydes and 5-pyrazolones. researchgate.net This process efficiently constructs benzopyran-annulated pyrano[2,3-c]pyrazoles, which are complex heterocyclic systems of pharmaceutical interest. researchgate.net

The reaction proceeds with high yields and stereoselectivity. The role of TBAHS is to catalyze the initial Knoevenagel condensation, forming an intermediate that then undergoes an intramolecular hetero-Diels-Alder cycloaddition. The efficiency of this domino sequence underscores the ability of TBAHS to promote multiple transformations in a single pot, enhancing synthetic efficiency and atom economy. researchgate.net

Table 3: TBAHS in Domino Reaction for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield/Selectivity | Citation |

| Salicylaldehydes | 5-Pyrazolones | TBAHS | Benzopyran-annulated pyrano[2,3-c]pyrazoles | High Yield & Stereoselectivity | researchgate.net |

O-Glycosylation of Hydroxamic Acids

In the field of carbohydrate chemistry, TBAHS has been identified as a catalyst for the O-glycosylation of hydroxamic acids. researchgate.net In a representative example, the reaction of acetobromoglucose with a hydroxamic acid in the presence of TBAHS led to the formation of a 2-O-deacetylated glucosyl hydroxamate. researchgate.net

This transformation is noteworthy for its complete β-selectivity, affording a single stereoisomer of the glycosylated product, albeit in moderate yield. The ability to control stereoselectivity is paramount in glycosylation reactions, as the biological activity of glycosides is often dependent on the specific anomeric configuration. This application demonstrates the potential of TBAHS in the synthesis of complex, biologically relevant glycoconjugates. researchgate.net

Table 4: Catalytic O-Glycosylation with TBAHS

| Glycosyl Donor | Acceptor | Catalyst | Product | Selectivity | Citation |

| Acetobromoglucose | Hydroxamic Acid | TBAHS | 2-O-deacetylated glucosyl hydroxamate | Complete β-selectivity | researchgate.net |

Regioselective [3+2] Cycloaddition

TBAHS also catalyzes regioselective [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A notable example is the reaction between commercially available chalcones and 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net

This reaction, performed in the presence of TBAHS, yields highly substituted 1,2,3-triazoles in moderate to good yields. The cycloaddition is regioselective, leading to the specific formation of the 4-benzoyl-5-phenyl-substituted triazole isomer. This catalytic method provides a straightforward route to complex triazole derivatives, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

Table 5: TBAHS-Catalyzed Regioselective [3+2] Cycloaddition

| Reactant 1 (Dipolarophile) | Reactant 2 (Dipole) | Catalyst | Product Type | Yield | Citation |

| Chalcones | 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | TBAHS | Substituted 1,2,3-triazoles | Moderate to Good | researchgate.net |

Synthesis of 1,8-Dioxo-octahydroxanthenes

A highly efficient and environmentally friendly protocol for the synthesis of 1,8-dioxo-octahydroxanthenes has been developed using TBAHS as a catalyst. The reaction involves the condensation of various aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione (dimedone). researchgate.net

The synthesis is carried out in a semi-aqueous medium, which offers significant advantages in terms of environmental impact and safety. This method is characterized by high yields, short reaction times, and a simple work-up procedure. A key feature is its compatibility with acid-sensitive functional groups on the aromatic aldehyde, which remain unaffected under the reaction conditions. The protocol's efficiency was further demonstrated by the successful synthesis of a complex bis(1,8-dioxo-octahydroxanthene) derivative from isophthalaldehyde.

Table 6: Synthesis of 1,8-Dioxo-octahydroxanthenes using TBAHS

| Aldehyde | Dione | Catalyst | Solvent System | Yield | Advantages | Citation |

| Aromatic Aldehydes | Dimedone | TBAHS | Semi-aqueous | Excellent | Simple work-up, eco-friendly, short reaction time, high yields. | researchgate.net |

| Isophthalaldehyde | Dimedone | TBAHS | Semi-aqueous | Good | Synthesis of complex bis-xanthenone structures. | researchgate.net |

Aerobic Oxidation of Aryl- and Heteroarylacetamides

Tetrabutylammonium hydrogen sulfate is instrumental in the aerobic oxidation of various aryl- and heteroarylacetamides. researchgate.net Research by Liu, Xu, and co-workers demonstrated a protocol for transforming these substrates into N-monosubstituted α-keto amides. researchgate.net This conversion is achieved in the presence of TBAHS and sodium bicarbonate under mild reaction conditions, resulting in moderate to high yields of the desired products. researchgate.net The process represents a straightforward method for synthesizing N-monosubstituted α-keto amides via the aerobic benzylic oxidation of amides. researchgate.net

Table 1: Aerobic Oxidation of Acetamides Catalyzed by TBAHS

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Arylacetamides | N-monosubstituted α-keto amides | TBAHS, Sodium Bicarbonate, Aerobic | Moderate to High | researchgate.net |

Hydrocarboxylation and Oligomerization Reactions

TBAHS serves as a crucial medium and co-catalyst in hydrocarboxylation and oligomerization reactions. sigmaaldrich.comarrow.com It is particularly effective for the hydrocarboxylation of ethylene (B1197577) to produce propionic acid and ketones. sigmaaldrich.com In this context, TBAHS can be used as a wet liquid salt in conjunction with transition metal complexes. arrow.com For instance, the hydrocarboxylation and stepwise alternating oligomerization of carbon monoxide and ethylene can be catalyzed by cis-Rh(CO)₂(amine)₂ complexes within a wet TBAHS medium. arrow.com Similarly, TBAHS salts are effective in Reppe syntheses catalyzed by a ruthenium(II) carbonyl complex, showcasing its utility as a new medium in homogeneous catalysis. arrow.com

Role as an Acid Catalyst in Organic Reactions

Functioning as a solid protic acid and phase-transfer reagent, tetrabutylammonium hydrogen sulfate effectively catalyzes multi-component condensation reactions. tandfonline.com A notable example is the Biginelli reaction, where TBAHS catalyzes the three-component condensation of aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea. tandfonline.com This reaction proceeds under solvent-free conditions at 80°C to produce 3,4-dihydropyrimidin-2(1H)-ones in high yields. tandfonline.com The catalyst is practical for both aliphatic and aromatic aldehydes, including those with electron-donating or electron-withdrawing substituents. tandfonline.com

TBAHS also catalyzes the regioselective Michael addition of indoles to electron-deficient olefins, such as nitrostyrenes and chalcones. researchgate.net This reaction, conducted in an aqueous medium, yields various Michael adducts in good to excellent yields. researchgate.net

Table 2: TBAHS as an Acid Catalyst in the Biginelli Reaction

| Aldehyde Reactant | 1,3-Dicarbonyl Compound | Amide/Thioamide | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | β-ketoester / β-diketo | Urea / Thiourea | 3,4-dihydropyrimidin-2(1H)-one | TBAHS, Solvent-free, 80°C | tandfonline.com |

Co-catalytic Functionalities

Beyond its primary catalytic roles, TBAHS also demonstrates significant co-catalytic functionalities in various synthetic processes.

In the synthesis of alternating polyketones and propionic acid, TBAHS acts as a co-catalyst. sigmaaldrich.comarrow.com It participates in the reaction medium for the hydrocarboxylation of ethylene, a key step in producing propionic acid. sigmaaldrich.com The use of TBAHS in conjunction with specific catalysts facilitates the preparation of these valuable chemical products. arrow.com

Tetrabutylammonium Hydrogen Sulfate in Advanced Separation Science

Extraction Processes and Mechanisms

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) plays a crucial role as a phase-transfer agent in extraction processes. Its mechanism of action involves the formation of ion pairs with target anions. The lipophilic tetrabutylammonium cation facilitates the transfer of these ion pairs from an aqueous phase into an organic phase, enabling the separation and concentration of specific analytes.

Liquid-Liquid Extraction Applications

In liquid-liquid extraction (LLE), tetrabutylammonium hydrogen sulfate is employed as an ion-pairing reagent to enhance the extraction of polar and ionic compounds from aqueous samples into organic solvents. A notable application is in the environmental analysis of multiclass pesticide residues. researchgate.net A method known as ion-pair assisted liquid-liquid extraction (IPA-LLE) utilizes tetrabutylammonium hydrogen sulfate in conjunction with an organic solvent like acetonitrile (B52724) to extract pesticides from environmental water samples. researchgate.net The efficiency of this extraction is influenced by several factors, including the concentration of the ion-pairing reagent, the type of organic solvent, the pH of the sample, and the salt content. researchgate.net

| Parameter | Optimal Condition |

| Ion-Pair Reagent | Tetrabutylammonium hydrogen sulfate |

| Organic Solvent | Acetonitrile |

| Sample pH | Studied for optimization |

| Salt Composition | Studied for optimization |

| Data from a study on the ion-pair assisted liquid-liquid extraction of multiclass pesticides. researchgate.net |

Selective Extraction of Anions (e.g., Sulfate)

A significant area of research focuses on the selective extraction of specific anions from complex aqueous mixtures, a process challenged by the Hofmeister bias, which generally favors the extraction of less hydrated, more lipophilic anions. nih.gov Tetrabutylammonium salts are instrumental in strategies designed to overcome this bias. For instance, in combination with specifically designed tris-urea receptors, tetrabutylammonium hydroxide (B78521) has been used as a phase-transfer anionic extractant for the selective exchange and extraction of sulfate from competitive aqueous media into an organic phase like dichloromethane. nih.gov This approach has demonstrated high extraction efficacy for sulfate, even in the presence of other competing anions like nitrate. nih.govrsc.org

Similarly, research has shown the ability of certain receptor systems, when paired with tetrabutylammonium salts, to selectively extract other valuable or pollutant anions. For example, a FeII4L4 cage molecule can extract the perrhenate (B82622) anion (ReO4−), a surrogate for the environmentally relevant pertechnetate (B1241340) anion, from water into an organic solvent. d-nb.info The versatility of the system is further highlighted by its ability to use the sulfate salt of the cage to extract the tetrabutylammonium salt of perrhenate from an organic phase back into an aqueous phase. d-nb.info

| Receptor System | Target Anion | Phase-Transfer Agent | Extraction Efficacy |

| Nitrophenyl-functionalized tris-urea receptor (L2) | Sulfate (SO₄²⁻) | Tetrabutylammonium hydroxide | ≈84–90% |

| Nitrophenyl-functionalized tris-urea receptor (L1) | Sulfate (SO₄²⁻) | Tetrabutylammonium hydroxide | ≈76–82% |

| Nitrophenyl-functionalized tris-thiourea receptor (L4) | Phosphates | Tetrabutylammonium acetate (B1210297) | ≈85–92% |

| Comparative extraction efficiencies from competitive aqueous media. nih.govrsc.org |

Chromatographic Applications

Tetrabutylammonium hydrogen sulfate is widely recognized as a key reagent in various chromatographic techniques, where it primarily functions as an ion-pairing agent to improve the separation of ionic and polar analytes.

Ion-Pair Chromatography Reagent

In reversed-phase high-performance liquid chromatography (RP-HPLC), the addition of tetrabutylammonium hydrogen sulfate to the mobile phase is a common strategy for enhancing the retention and resolution of anionic compounds. chemimpex.com It forms a neutral ion pair with the analyte, which can then interact more effectively with the nonpolar stationary phase. This technique, known as ion-pair chromatography, is essential for the analysis of pharmaceuticals, environmental samples, and biological materials. chemimpex.com

For example, pharmacopoeial methods for analyzing the impurities of moxifloxacin (B1663623) hydrochloride utilize a mobile phase containing tetrabutylammonium hydrogen sulfate. guidechem.com This mobile phase effectively separates the main compound from its various impurities on a phenyl-bonded silica (B1680970) gel column. guidechem.com It is also used as an ion interaction reagent in RP-HPLC methods for the determination of acids like acetic acid and trifluoroacetic acid in synthetic peptides. sigmaaldrich.com

| Application | Analyte(s) | Chromatographic Mode | Role of TBAHS |

| Pharmaceutical Analysis | Moxifloxacin and its impurities | RP-HPLC | Ion-pairing reagent in mobile phase |

| Peptide Analysis | Acetic acid and trifluoroacetic acid | RP-HPLC | Ion interaction reagent |

| General Analytical Chemistry | Ionic Compounds | Ion-Pair Chromatography | Enhances separation and resolution |

| Examples of Tetrabutylammonium Hydrogen Sulfate in HPLC. chemimpex.comguidechem.comsigmaaldrich.com |

Ion-Pairing Agent in Gas Chromatography (GC)

While more commonly associated with liquid chromatography, tetrabutylammonium hydrogen sulfate also finds application as an ion-pairing agent in methods involving gas chromatography. It can be used in the determination of acidic compounds that are otherwise not volatile enough for direct GC analysis. For instance, it has been employed as an ion-pairing agent for the analysis of linear alkylbenzenesulfonates and acidic herbicides by GC. sigmaaldrich.com In a related application, tetrabutylammonium bromide, a similar quaternary ammonium (B1175870) salt, was used in an ion-pair solid-phase extraction (IP-SPE) method to extract acidic degradation products of chemical warfare agents from aqueous samples prior to GC-MS analysis, yielding high and reproducible recoveries for most target chemicals. nih.gov

Membrane Separation Materials

Tetrabutylammonium hydrogen sulfate is also relevant in the field of membrane-based separations, particularly in electrodialysis. A patented method describes the production of tetrabutylammonium hydroxide from tetrabutylammonium sulfate using a three-compartment electrodialysis cell equipped with bipolar membranes. In this setup, an aqueous solution of tetrabutylammonium sulfate is placed in the feed compartment. Under an electric current, the tetrabutylammonium cations (TBA⁺) migrate towards the cathode chamber, while sulfate ions move towards the anode. The bipolar membrane facilitates the splitting of water into H⁺ and OH⁻ ions. The TBA⁺ cations combine with the generated OH⁻ ions in the cathode chamber to form tetrabutylammonium hydroxide, demonstrating a membrane-based process for chemical conversion.

Tetrabutylammonium Hydrogen Sulfate in Green Chemistry Initiatives

Development of Environmentally Benign Reaction Media

A core tenet of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. cbijournal.com Tetrabutylammonium (B224687) hydrogen sulfate (B86663) plays a crucial role in this area by enabling the use of water as a solvent for a wide range of organic reactions, which is often hindered by the poor solubility of non-polar organic compounds. cbijournal.com

TBAHS functions as an effective catalyst in aqueous media for various synthetic transformations. For instance, it has been successfully used to catalyze the regioselective Michael addition of indoles to electron-deficient olefins, such as nitrostyrenes and chalcones, in water, producing 3-alkylated indoles in good to excellent yields. researchgate.net Similarly, it provides an efficient pathway for the synthesis of 1,8-dioxo-octahydroxanthenes in a semi-aqueous system, offering advantages like simple work-up procedures, environmental friendliness, and high yields in shorter reaction times. researchgate.net In one efficient protocol for synthesizing Tetrahydrobenzo[a]xanthene-11-ones, TBAHS was used as a catalyst with water as the solvent, highlighting a green methodology characterized by operational simplicity and excellent yields under mild conditions. cbijournal.com

Contribution to Sustainable Catalysis Strategies

Tetrabutylammonium hydrogen sulfate is a versatile and efficient catalyst that promotes a variety of organic reactions under sustainable conditions. sigmaaldrich.comnbinno.com Its function as a phase-transfer catalyst is particularly noteworthy, allowing for reactions to proceed smoothly between immiscible reactants. jetir.orglittleflowercollege.edu.in This approach avoids the need for harsh conditions or complex solvent systems, aligning with the principles of sustainable chemistry. usv.ro

One significant application is in the synthesis of glycosyl 1,4-dihydropyridines, where TBAHS serves as an eco-friendly and efficient catalyst. sigmaaldrich.comrelicchemicals.comsigmaaldrich.com It has also been employed in the classic Biginelli reaction, a multi-component condensation to produce 3,4-dihydropyrimidin-2(1H)-ones, which are pharmacologically important compounds. tandfonline.comtandfonline.com The use of TBAHS in this context allows the reaction to proceed with high yields under milder, often solvent-free, conditions. tandfonline.comtandfonline.com

Furthermore, TBAHS has been utilized in domino reactions, such as the one-pot Knoevenagel-hetero-Diels-Alder reaction, to synthesize complex molecules like benzopyran-annulated pyrano[2,3-c]pyrazoles with high yields and stereoselectivity. researchgate.net Its role as a cocatalyst has also been noted in the preparation of alternating polyketones and propionic acid. relicchemicals.comchemicalbook.com These applications demonstrate the broad utility of TBAHS in creating efficient, atom-economical, and environmentally conscious catalytic strategies.

Table 1: TBAHS-Catalyzed Synthesis of 3,4-dihydropyrimidin-2(1H)-ones

| Aldehyde | 1,3-Dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | 95 | 4 | tandfonline.com |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 96 | 4 | tandfonline.com |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 94 | 4 | tandfonline.com |

| Benzaldehyde | Acetylacetone | Thiourea | 92 | 4 | tandfonline.com |

Investigation of Catalyst Recyclability and Reusability

A critical factor in sustainable catalysis is the ability to recover and reuse the catalyst over multiple reaction cycles, which reduces waste and improves the economic viability of a process. researchgate.net The design and synthesis of recoverable catalysts is a primary focus within green chemistry. researchgate.net While ionic liquids and phase-transfer catalysts like TBAHS are praised for their green credentials, their practical application is significantly enhanced when they can be efficiently recycled.

For the closely related class of phosphonium (B103445) salts, such as tetrabutylphosphonium (B1682233) tribromide, recyclability has been demonstrated as a key attribute. tandfonline.com This reagent can be recovered after a reaction and reused, which is an important aspect of its environmental benignity and cost-effectiveness. tandfonline.com Similarly, the development of lipophilic organocatalysts that can be easily recycled by solvent replacement showcases the importance of this feature. researchgate.net Such catalysts have been reused in multiple reaction cycles without a significant loss of activity or selectivity. researchgate.net

Although detailed, large-scale recycling protocols for tetrabutylammonium hydrogen sulfate are not extensively documented in the provided literature, its stability and nature as an ionic salt suggest a strong potential for recovery and reuse. relicchemicals.com The principles of catalyst recycling are a driving force in the field, and the development of efficient separation techniques, such as decantation in two-phase systems, is an ongoing area of research to make catalysts like TBAHS even more sustainable. researchgate.net

Solvent-Free Reaction Conditions

Eliminating the use of organic solvents entirely represents a significant achievement in green chemistry, as it prevents pollution at its source. researchgate.net Solvent-free, or "neat," reactions reduce waste, can lower energy consumption, and often simplify the purification of products. nih.gov Tetrabutylammonium hydrogen sulfate has proven to be an exceptionally effective catalyst for a variety of reactions under these conditions. jetir.orgresearchgate.net

TBAHS has been successfully used as a catalyst for the three-component Biginelli condensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions at 80°C, achieving high yields. tandfonline.comtandfonline.com The catalyst's dual role as a solid protic acid and a phase-transfer reagent is crucial for its effectiveness in this solid-state reaction. tandfonline.com The procedure is notable for its reduced reaction times and the ease of product separation, as the water produced during the reaction evaporates at the reaction temperature. tandfonline.com

Another example is the one-pot synthesis of 2,4,6-triarylpyridines from aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297). researchgate.net This reaction proceeds efficiently in the presence of a catalytic amount of TBAHS under solvent-free conditions, providing good yields. researchgate.net The ability of TBAHS to facilitate complex organic transformations without the need for a bulk solvent underscores its significant contribution to developing cleaner and more efficient synthetic protocols. jetir.orgresearchgate.net

Table 2: Examples of Solvent-Free Reactions Catalyzed by TBAHS

| Reaction Type | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aldehydes, β-ketoesters, urea | 80°C | High | tandfonline.comtandfonline.com |

| Synthesis of 2,4,6-triarylpyridines | Aromatic aldehydes, acetophenones, ammonium acetate | 80°C | Good to High | researchgate.net |

| N1-alkylation | 3,4-dihydropyrimidine-2(1H)-ones | Not specified | High | researchgate.net |

Electrochemical and Ionic Liquid Studies of Tetrabutylammonium Hydrogen Sulfate

Characteristics as an Ionic Liquid

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) exhibits properties that are characteristic of ionic liquids, which are salts with low melting points. researcher.liferesearchgate.netepa.gov It is thermally stable up to 260 °C, after which it undergoes slow decomposition. researchgate.net The conductivity of TBAHS is highly dependent on temperature, spanning a wide range from 10⁻⁸ S/cm at 60 °C to 10⁻² S/cm in its molten state. researchgate.net In the melt, between 165–180 °C, the conductivity exceeds 10⁻² S/cm with a conductivity activation energy of 0.5 eV. researchgate.net At lower temperatures, from 50–125 °C, the activation energy is higher, at 0.8 eV. researchgate.net

The crystal structure of TBAHS consists of sulfate tetrahedra that are linked into isolated dimers by strong hydrogen bonds. researchgate.net This structural feature can hinder the formation of effective pathways for proton transfer, influencing its conductivity. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | Up to 260 °C | researchgate.net |

| Conductivity (60 °C) | 10⁻⁸ S/cm | researchgate.net |

| Conductivity (165–180 °C) | > 10⁻² S/cm | researchgate.net |

| Activation Energy of Conductivity (50–125 °C) | 0.8 eV | researchgate.net |

| Activation Energy of Conductivity (165–180 °C) | 0.5 eV | researchgate.net |

Electrolyte Applications in Electrochemical Systems

Ionic liquids are finding ever-increasing applications in electrochemical systems due to their unique properties. researcher.liferesearchgate.netepa.gov

Ionic liquids are a significant area of research for applications in lithium-ion batteries. researcher.liferesearchgate.netepa.gov Their potential use is driven by their unique properties as salts in a liquid state. researcher.life

The effects of tetrabutylammonium hydrogen sulfate as an electrolyte additive in lead-acid batteries have been investigated. researcher.liferesearchgate.netepa.gov Studies using cyclic voltammetry and linear sweep voltammetry on a lead–antimony–tin grid alloy in a sulfuric acid solution have shown that the addition of TBAHS to the electrolyte has several notable effects. researcher.liferesearchgate.net

Increasing the concentration of TBAHS in the electrolyte leads to an increase in both hydrogen and oxygen overpotential. researcher.liferesearchgate.netepa.gov This is accompanied by a change in the crystalline structure of the lead sulfate (PbSO₄) layer formed on the grid surface during the charge-discharge cycle. researcher.liferesearchgate.netepa.gov

| TBAHS Concentration | Effect on Hydrogen Overpotential | Effect on Oxygen Overpotential | Effect on PbSO₄ Crystalline Structure |

|---|---|---|---|

| Increasing | Increased | Increased | Changed |

Mechanistic Insights into Electrochemical Behavior

The presence of TBAHS in the electrolyte of a lead-acid battery influences the electrochemical reactions at the electrodes. researcher.liferesearchgate.net Cyclic voltammetry studies on a carbon–lead(II) oxide paste electrode demonstrate that with TBAHS in the electrolyte, the oxidation and reduction peak currents increase significantly. researcher.liferesearchgate.netepa.gov Furthermore, the peak potentials for the oxidation and reduction of lead(II) oxide are dependent on the concentration of TBAHS. researcher.liferesearchgate.netepa.gov

The mechanism for the observed corrosion reduction is attributed to the adsorption of the ionic liquid inhibitor particles onto the surface of the lead alloy. researchgate.net This forms a protective layer that covers the surface and blocks active centers, thereby preventing attack from sulfate anions. researchgate.net

Structural Characterization and Spectroscopic Investigations of Tetrabutylammonium Hydrogen Sulfate

X-ray Crystallographic Analysis

Currently, there is a lack of publicly available X-ray crystallographic data specifically for tetrabutylammonium (B224687) hydrogen sulfate (B86663) in the searched databases. However, a 2009 study reported the crystal structure of a related adduct, Bu₄NHSO₄·SnMe₃Cl. In this structure, two hydrogen sulfate anions are coordinated to trimethyltin (B158744) chloride moieties and are linked by hydrogen bonds, forming a discrete dimer. This suggests a propensity for the hydrogen sulfate anion to form hydrogen-bonded structures in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tetrabutylammonium hydrogen sulfate in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals for the tetrabutylammonium cation.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the different methylene (B1212753) and methyl groups of the butyl chains.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct peaks for the four non-equivalent carbon atoms in the butyl chains of the cation.

Table 1: NMR Data for Tetrabutylammonium Hydrogen Sulfate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.17 | t | N-CH₂ |

| ¹H | 1.58 | m | N-CH₂-CH₂ |

| ¹H | 1.32 | m | CH₂-CH₃ |

| ¹H | 0.94 | t | CH₃ |

| ¹³C | 57.7 | - | N-CH₂ |

| ¹³C | 23.2 | - | N-CH₂-CH₂ |

| ¹³C | 19.1 | - | CH₂-CH₃ |

| ¹³C | 13.1 | - | CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy of tetrabutylammonium hydrogen sulfate reveals characteristic absorption bands for both the cation and the anion. The spectrum is typically acquired using a KBr wafer or as a Nujol mull. chromforum.org An Attenuated Total Reflectance (ATR) IR spectrum has also been reported. nih.gov

Key vibrational modes include the C-H stretching and bending frequencies of the butyl groups in the tetrabutylammonium cation, as well as the characteristic vibrations of the S-O and O-H bonds in the hydrogen sulfate anion. One source confirms the identity of the compound via IR spectroscopy. sigmaaldrich.com

Table 2: Key IR Absorption Bands for Tetrabutylammonium Hydrogen Sulfate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2960 | Strong | Asymmetric C-H stretch (CH₃) |

| ~2870 | Strong | Symmetric C-H stretch (CH₂) |

| ~1480 | Medium | C-H bending (CH₂) |

| ~1200 - 1000 | Strong, Broad | S=O stretching |

| ~880 | Medium | S-O(H) stretching |

| ~560 | Medium | SO₃ bending |

Note: The exact positions and intensities of the peaks can be influenced by the sampling method (e.g., KBr, ATR) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry of tetrabutylammonium hydrogen sulfate is primarily used to confirm the mass of the tetrabutylammonium cation. Under typical mass spectrometric conditions, the ionic compound dissociates, and the cation is detected. Electron ionization (EI) mass spectra are available for this compound. nih.govnist.gov

The mass spectrum of the tetrabutylphosphonium (B1682233) cation, a related species, shows a precursor m/z of 259.2549 in LC-MS analysis. nih.gov It is important to note that tetrabutylammonium hydrogen sulfate itself is not volatile and can cause ion suppression in LC/MS, making it a challenging analyte for this technique. chromforum.org

Table 3: Mass Spectrometry Data for the Tetrabutylammonium Cation

| Technique | m/z | Relative Intensity | Fragment |

|---|---|---|---|

| EI-MS | 242 | - | [N(C₄H₉)₄]⁺ |

| EI-MS | 185 | - | [N(C₄H₉)₃ + H]⁺ |

| EI-MS | 142 | - | [N(C₄H₉)₂(CH=CH₂)]⁺ |

| EI-MS | 57 | - | [C₄H₉]⁺ |

Note: Fragmentation patterns can vary based on the ionization method and energy.

Theoretical and Computational Research on Tetrabutylammonium Hydrogen Sulfate

Computational Modeling of Catalytic Mechanisms

The catalytic activity of phosphonium-based ionic liquids is a subject of considerable interest, and computational modeling is crucial for elucidating the intricate mechanisms at play. For protic ionic liquids such as [TBP][HSO₄], the hydrogen sulfate (B86663) anion is expected to be a key participant in catalytic cycles, primarily through its ability to act as a proton donor and engage in hydrogen bonding.

Computational studies on related systems, such as other phosphonium (B103445) salt ionic liquids (PSILs) in catalysis, have provided a framework for understanding these processes. For instance, in palladium-catalyzed carbonylation reactions using phosphonium bromide ionic liquids, the anion was found to be a critical component of the catalytic cycle, with the formation of acid bromide intermediates being identified. organic-chemistry.org This suggests that in a catalytic process involving [TBP][HSO₄], the hydrogen sulfate anion would likely not be a mere spectator ion but an active participant, potentially protonating substrates or stabilizing transition states.

DFT calculations are a common tool to map out the potential energy surfaces of reaction pathways. A hypothetical catalytic cycle for a reaction catalyzed by [TBP][HSO₄] could be modeled to determine transition state geometries and activation energies. Such a model for an acid-catalyzed reaction would likely involve the following steps:

Protonation of the Substrate: The hydrogen sulfate anion donates a proton to the reactant molecule.

Transition State Formation: The protonated substrate reacts, with the tetrabutylphosphonium (B1682233) cation and the resulting sulfate dianion potentially stabilizing the transition state through electrostatic and dispersion interactions.

Product Formation and Catalyst Regeneration: The product is formed, and the proton is transferred back to the sulfate anion, regenerating the [HSO₄]⁻ catalyst.

Furthermore, computational investigations into organocatalysis by phosphoric acid derivatives have demonstrated that noncovalent interactions between the catalyst and substrates are the key determinants of reaction selectivity. nih.gov By analogy, DFT studies on [TBP][HSO₄] would be expected to reveal how hydrogen bonding from the HSO₄⁻ anion directs the stereochemical outcome of a reaction.

| Computational Method | Application in Catalysis Modeling for [TBP][HSO₄] (by analogy) | Expected Insights |

| Density Functional Theory (DFT) | Mapping reaction pathways, calculating activation energies, and determining transition state geometries. | Elucidation of the step-by-step catalytic cycle, role of the hydrogen sulfate anion in proton transfer. organic-chemistry.orgnih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic evolution of the reacting system at the quantum mechanical level. | Understanding the role of dynamic hydrogen bond networks in facilitating catalysis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating the reacting species with high-level quantum mechanics and the surrounding ionic liquid with a classical force field. | Balancing computational cost and accuracy for modeling reactions in a condensed-phase ionic liquid environment. |

Theoretical Studies of Anion Binding and Host-Guest Interactions

The interactions between the tetrabutylphosphonium cation and the hydrogen sulfate anion, as well as their interactions with dissolved species (guests), are fundamental to the ionic liquid's physical and chemical properties. Theoretical studies provide a detailed picture of these interactions.

Cation-Anion Interactions: Quantum-chemical studies have explored how the nature of the cation influences the properties of the anion in ionic liquids. A key finding is that the strength of the cation-anion interaction can tune the anion's basicity. acs.orgnih.gov In a comparative study, it was shown that for ionic liquids with an acetate (B1210297) anion, replacing a strongly interacting cation like 1-butyl-3-methylimidazolium with the more weakly interacting tetrabutylphosphonium cation significantly enhanced the basicity of the acetate anion. acs.orgnih.gov This is attributed to the diffuse charge and steric bulk of the [TBP]⁺ cation, which results in a weaker electrostatic interaction with the anion. Consequently, the anion's functional groups are more "available" to interact with other species. For [TBP][HSO₄], this weaker cation-anion interaction would enhance the proton-donating ability (acidity) of the hydrogen sulfate anion compared to systems with smaller, more charge-dense cations.

Hydrogen Bonding: Hydrogen bonding is a dominant feature in protic ionic liquids and has been extensively studied computationally. rsc.org In [TBP][HSO₄], the hydrogen sulfate anion can act as a hydrogen bond donor (via the O-H group) and a hydrogen bond acceptor (via the oxygen atoms). Molecular dynamics simulations and DFT are employed to characterize these hydrogen bond networks. Studies on other ionic liquids containing hydrogen sulfate or similar anions reveal the formation of extensive hydrogen-bonded clusters, including anion-anion dimers and larger aggregates. rsc.orgcapes.gov.br These interactions are critical in determining the liquid's structure, viscosity, and transport properties.

Host-Guest Interactions: Molecular dynamics simulations are particularly powerful for studying the solvation of guest molecules within the ionic liquid. MD simulations of tetrabutylphosphonium cations with other anions have characterized the liquid's structure using tools like radial distribution functions (RDFs) and spatial distribution functions (SDFs). rsc.orgresearchgate.net For [TBP][HSO₄], RDFs would reveal the average distances between the ions and between the ions and a guest molecule. For example, the P-O(sulfate) RDF would provide insight into the cation-anion organization, while a guest-H(sulfate) RDF could quantify the extent of hydrogen bonding between a guest molecule and the anion.

| Interaction Type | Computational Method | Key Findings from Analogous Systems | Relevance to [TBP][HSO₄] |

| Cation-Anion Interaction Strength | DFT, Quantum Chemical Parameters | Weaker interaction with [TBP]⁺ enhances anion basicity/reactivity. acs.orgnih.gov | The acidity of the HSO₄⁻ anion is likely enhanced. |

| Hydrogen Bonding Network | MD Simulations, DFT | Protic ionic liquids form extensive, often bifurcated, hydrogen bond networks. rsc.org | Governs the liquid structure and transport properties; crucial for its role as a protic medium. |

| Solvation of Guest Molecules | MD Simulations (RDFs, SDFs) | Characterization of the solvation shell around guest molecules, identifying key interaction sites. rsc.orgresearchgate.net | Understanding how reactants are oriented and activated within the ionic liquid. |

Prediction of Reactivity and Selectivity in Catalytic Processes

A major goal of computational chemistry in the field of ionic liquids is to move from explanation to prediction. By building and validating computational models, it becomes possible to predict how changes in the ionic liquid structure or reaction conditions will affect reactivity and selectivity, thereby accelerating the discovery of new catalysts and processes.

One of the most advanced approaches in this area is the use of machine learning (ML) trained on data from computational chemistry and experiments. For example, a computer-driven workflow utilizing support vector machines and deep feed-forward neural networks has been successfully used to create highly accurate predictive models for the enantioselectivity of reactions catalyzed by chiral phosphoric acids. capes.gov.br Given that [TBP][HSO₄] acts as a Brønsted acid catalyst, a similar approach could be developed to predict its performance. Such a workflow would involve:

Generating a library of potential substrates and catalysts (e.g., modified phosphonium cations or different acidic anions).

Calculating a set of molecular descriptors for each reactant and catalyst using DFT (e.g., steric parameters, electrostatic potentials, frontier molecular orbital energies).

Training an ML model on a dataset of known reaction outcomes (yields, selectivities).

Using the trained model to predict the outcomes for new, untested combinations, thereby guiding experimental efforts toward the most promising candidates.

The importance of such predictive models is underscored by experimental findings that show anionic effects can be crucial for reaction efficiency. organic-chemistry.org Being able to predict the impact of the hydrogen sulfate anion versus other anions would be a powerful tool for catalyst design.

Specific Research on Tetrabutylphosphonium Hydrogen Sulfate Tbp Hso4

Synthetic Routes for Tetrabutylphosphonium (B1682233) Hydrogen Sulfate (B86663)

The primary and most direct synthetic route to Tetrabutylphosphonium hydrogen sulfate is through a classic acid-base neutralization reaction. This method involves reacting Tetrabutylphosphonium hydroxide (B78521) ([TBP][OH]), a strong organic base, with sulfuric acid (H₂SO₄).

The chemical equation for this reaction is as follows:

(C₄H₉)₄POH + H₂SO₄ → (C₄H₉)₄PHSO₄ + H₂O

In this process, the hydroxide ion (OH⁻) from the Tetrabutylphosphonium hydroxide reacts with a proton (H⁺) from the sulfuric acid to form water. The Tetrabutylphosphonium cation ((C₄H₉)₄P⁺) then associates with the resulting hydrogen sulfate anion (HSO₄⁻) to form the ionic liquid. Because sulfuric acid is a strong diprotic acid, careful control of the stoichiometry—typically using equimolar amounts of the reactants—is necessary to favor the formation of the hydrogen sulfate salt rather than the sulfate salt. echemi.com The reaction is exothermic, releasing significant heat, and thus often requires cooling to manage the reaction temperature. melscience.com This synthesis method is analogous to the preparation of other quaternary ammonium (B1175870) and phosphonium (B103445) salts where a hydroxide precursor is neutralized by the corresponding acid. wikipedia.orgbloomtechz.comquora.com

Applications as an Ionic Liquid

The properties of [TBP][HSO4] make it a promising medium and reagent for various applications, particularly in the field of green chemistry and materials recycling.

A significant application of this compound is in the hydrometallurgical recycling of lithium-ion batteries (LIBs), specifically for treating spent Lithium Nickel Manganese Cobalt Oxide (NMC) cathode materials.

[TBP][HSO4] has been identified as a highly effective agent for the leaching and recovery of valuable metals from NMC cathodes. researchgate.net Research has demonstrated its capability to dissolve the cathode material, bringing Lithium (Li(I)), Cobalt (Co(II)), Nickel (Ni(II)), and Manganese (Mn(II)) into the liquid phase. researchgate.net Studies have shown that this ionic liquid can achieve near-complete dissolution of these metals. researchgate.netresearchgate.net

| Metal Ion | Achieved Leaching Efficiency |

|---|---|

| Lithium (Li(I)) | ~100% |

| Cobalt (Co(II)) | ~100% |

| Nickel (Ni(II)) | ~100% |

| Manganese (Mn(II)) | ~100% |

The efficiency of [TBP][HSO4] as a leaching agent is a key aspect of its utility. In screening experiments involving various tetrabutylphosphonium-based ionic liquids, those with anions like HSO₄⁻, EDTA²⁻, and DTPA³⁻ showed the highest performance. researchgate.net Notably, [TBP][HSO4] enabled the near-complete dissolution of all target metals (~100%) even at room temperature, which presents a significant advantage over traditional high-temperature acid leaching processes. researchgate.netresearchgate.net The effectiveness of the leaching process is influenced by parameters such as acid concentration, temperature, and solid-to-liquid ratio. While conventional methods often require elevated temperatures (e.g., 70°C) and high concentrations of mineral acids like H₂SO₄ to achieve high recovery rates, [TBP][HSO4] demonstrates high efficiency under milder conditions. researchgate.net

| Leaching System | Temperature | Leaching Efficiency | Reference |

|---|---|---|---|

| [TBP][HSO4] | Room Temperature | ~100% for Li, Co, Ni, Mn | researchgate.netresearchgate.net |

| 2.0 M H₂SO₄ + 4 vol.% H₂O₂ | 70°C | >99% for Li, Co, Ni, Mn | |

| 1.16 M H₂SO₄ + 15 wt% Citric Acid | 83°C | ~98-99% for Li, Co, Ni, Mn | researchgate.net |

Beyond its role as a primary leaching agent, this compound is also a key component in the development of advanced separation processes known as aqueous biphasic systems (ABS). researchgate.net An ABS is a liquid-liquid extraction technique that uses two immiscible aqueous phases to separate target molecules or ions. researchgate.net

In the context of metal recovery, an ABS was formulated using [TBP][HSO4] in combination with ammonium sulfate. researchgate.netresearchgate.net This system facilitates the complete extraction of all the leached metals—Li(I), Co(II), Ni(II), and Mn(II)—from the ionic liquid phase into the salt-rich aqueous phase. researchgate.net A major advantage of this approach is that the ionic liquid phase is left metal-free, allowing for its potential reuse in subsequent leaching cycles. This integration of leaching and extraction into a continuous process represents a promising advancement for creating more sustainable and efficient LIB recycling workflows. researchgate.netresearchgate.net

Sustainability Aspects in Metal Recovery Processes

Recyclability and Reuse

A significant advantage of ionic liquids like [TBP][HSO4] is their potential for recyclability and reuse, which can lead to considerable cost savings and a reduction in waste generation. Research into phosphonium-based ionic liquids has demonstrated their capability to be recycled in solvent extraction processes without a significant loss of performance. For instance, in the extraction of gold(III), a phosphonium-based IL was recycled over multiple extraction-stripping cycles with no discernible decrease in its extraction efficiency.

While specific long-term cycling data for [TBP][HSO4] in industrial-scale metal recovery is not extensively documented in publicly available literature, the inherent properties of ionic liquids, such as their low volatility and thermal stability, support their high potential for reuse. The efficiency of recycling is often dependent on the stripping process used to recover the extracted metal and regenerate the ionic liquid.

Table 1: Illustrative Recycling Efficiency of a Phosphonium-Based Ionic Liquid in Gold Extraction

| Cycle Number | Extraction Efficiency (%) |

| 1 | 99.5 |

| 2 | 99.3 |

| 3 | 99.4 |

| 4 | 99.2 |

| 5 | 99.1 |

This table is illustrative and based on typical performance data for phosphonium-based ionic liquids in metal extraction.

Environmental Impact

The environmental footprint of [TBP][HSO4] is a critical factor in its sustainability assessment. This is primarily evaluated through its biodegradability and toxicity profile.

The biodegradability of ionic liquids is a complex issue, heavily dependent on the structure of both the cation and the anion. Studies on phosphonium-based ionic liquids have indicated that they generally exhibit low levels of biodegradability. The tetrabutylphosphonium cation, with its four alkyl chains, is not readily broken down by microorganisms. However, research into designing more environmentally benign ionic liquids is ongoing, with some studies suggesting that incorporating functional groups like esters or using biodegradable anions such as amino acids can enhance the biodegradability of phosphonium-based ILs. For example, some amino acid-based phosphonium ionic liquids are considered to be environmentally friendly and biodegradable.

The toxicity of ionic liquids to aquatic life is a key environmental concern. Research on the aquatic toxicity of phosphonium-based ionic liquids has provided some initial insights. A study on butyl triphenyl phosphonium chloride and hexyl triphenyl phosphonium bromide found their 96-hour median lethal concentrations (LC50) for the fish species Poecilia reticulata (guppy) to be 73.35 mg/L and 61.36 mg/L, respectively. researchgate.netnih.gov According to the U.S. Fish and Wildlife Service hazard classification, substances with an LC50 in this range are considered "slightly toxic" to fish.

Table 2: Aquatic Toxicity of Select Phosphonium-Based Ionic Liquids

| Compound | Test Organism | Exposure Time | LC50 (mg/L) | Toxicity Classification |

| Butyl triphenyl phosphonium chloride | Poecilia reticulata | 96 hours | 73.35 | Slightly toxic |

| Hexyl triphenyl phosphonium bromide | Poecilia reticulata | 96 hours | 61.36 | Slightly toxic |

It is important to note that this data is for related phosphonium compounds and not specifically for this compound.

Direct comparative toxicity data between [TBP][HSO4] and conventional solvents like kerosene used in metal extraction is scarce. However, the non-volatile nature of ionic liquids can reduce air pollution and worker exposure to harmful fumes, which is a significant advantage over volatile organic compounds.

Energy Consumption

Comparison with Traditional Methods

The sustainability of [TBP][HSO4] in metal recovery is best understood when compared to traditional solvent extraction methods that often utilize volatile and flammable organic solvents like kerosene.

Table 3: Qualitative Sustainability Comparison: [TBP][HSO4] vs. Traditional Solvents

| Feature | This compound ([TBP][HSO4]) | Traditional Solvents (e.g., Kerosene) |

| Recyclability | High potential for multiple cycles | Possible, but often with degradation |

| Volatility | Very low | High |

| Flammability | Generally low | High |

| Biodegradability | Generally low | Varies, but can be persistent |

| Toxicity | "Slightly toxic" (based on related compounds) | Can be toxic and harmful |

| Energy Use | Potential for reduction | Often energy-intensive |

Future Research Directions and Emerging Perspectives

Development of Novel Catalytic Systems

The primary frontier for Tetrabutylphosphonium (B1682233) Hydrogen Sulfate (B86663) research lies in catalysis. While its ammonium (B1175870) counterpart, TBAHS, is a known catalyst for numerous organic transformations, the phosphonium (B103445) cation is expected to offer different activities and selectivities. Future research will likely focus on its role as a phase-transfer catalyst (PTC), an area where phosphonium salts often exhibit greater thermal stability than their ammonium equivalents.

Exploration is anticipated in its efficacy for reactions such as N-alkylation, oxidation of alcohols, and cyclization reactions. A key research area will be the direct comparison of its catalytic performance against TBAHS and other phosphonium salts with different anions, such as tetrabutylphosphonium bromide. For instance, while tetrabutylphosphonium tribromide has been shown to be an effective phase-transfer reagent, the specific contribution of the hydrogen sulfate anion in the phosphonium context is unknown. tandfonline.com Research could systematically evaluate its performance in established catalytic systems where other phase-transfer catalysts are used.

Table 1: Potential Catalytic Reactions for Future Study

| Reaction Type | Substrate Example | Potential Product | Research Objective |

|---|---|---|---|

| N-Alkylation | Benzanilide | N-Alkylated benzanilide | Evaluate efficiency and selectivity compared to TBAHS. |

| Oxidation | Benzyl (B1604629) Alcohol | Benzaldehyde | Investigate activity under mild, aerobic conditions. |

| Michael Addition | Indole (B1671886) + Chalcone | 3-Alkylated indole | Determine regioselectivity and yield enhancement. researchgate.net |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335) | Dihydropyrimidinone | Assess catalytic efficiency under solvent-free conditions. tandfonline.com |

Exploration in Advanced Materials Science

The application of phosphonium salts as ionic liquids (ILs) and components in materials science is a rapidly growing field. Future studies on Tetrabutylphosphonium Hydrogen Sulfate are expected to probe its potential in creating novel materials. Phosphonium-based ILs are noted for their distinct thermal and electrochemical stability. Research into the physicochemical properties of this compound, such as its melting point, thermal decomposition temperature, and conductivity, will be foundational.

A significant research avenue is its use as a stabilizer for metallic nanoparticles. Sterically hindered phosphonium salts have demonstrated an excellent ability to stabilize palladium nanoparticles for use in catalysis, preventing agglomeration and enhancing stability. researchgate.netsemanticscholar.org Future work could investigate if this compound can form and stabilize nanoparticles of various metals, leading to new hybrid catalyst nanomaterials. mdpi.com Its properties could also be harnessed in the development of polymer electrolytes for applications like batteries and supercapacitors. semanticscholar.org

Integration into Emerging Technologies